
Bardoxolone
Übersicht
Beschreibung
Bardoxolone, also known as this compound methyl, is a synthetic triterpenoid compound. It is known for its potent activation of redox-sensitive signaling pathways, which induce programmed cell death (apoptosis) in cancer cells under high levels of oxidative stress. In contrast, this compound induces protective antioxidant and anti-inflammatory responses in normal cells . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic kidney disease and certain types of cancer .
Vorbereitungsmethoden
Bardoxolon wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Oleanolsäure, einem natürlich vorkommenden Triterpenoid, ausgehen. Der Syntheseweg umfasst mehrere Schritte, darunter Oxidations-, Veresterungs- und Cyclisierungsreaktionen. Die industrielle Produktion von Bardoxolon beinhaltet typischerweise die Optimierung dieser Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
Bardoxolon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Bardoxolon kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Bardoxolon modifizieren und seine biologische Aktivität verändern.
Substitution: Bardoxolon kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zu neuen Derivaten mit unterschiedlichen Eigenschaften führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Bardoxolon mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Bardoxolon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Bardoxolon wird als Modellverbindung verwendet, um redox-sensitive Signalwege und ihre Rolle in zellulären Prozessen zu untersuchen.
Biologie: In der biologischen Forschung wird Bardoxolon verwendet, um seine Auswirkungen auf oxidativen Stress und Entzündungen in verschiedenen Zelltypen zu untersuchen.
Medizin: Bardoxolon wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung chronischer Nierenerkrankungen, diabetischer Nierenerkrankungen und bestimmter Krebsarten untersucht.
5. Wirkmechanismus
Bardoxolon übt seine Wirkung aus, indem es den Keap1/Nrf2-Signalweg aktiviert. Dieser Weg spielt eine entscheidende Rolle bei der zellulären Abwehr von oxidativem Stress. Bardoxolon bindet an Keap1 und verhindert den Abbau von Nrf2. Dadurch wandert Nrf2 in den Zellkern, wo es die Expression von antioxidativen und zellschützenden Genen aktiviert. Dies führt zu einer erhöhten zellulären Resistenz gegen oxidativen Stress und Entzündungen .
Wirkmechanismus
Bardoxolone exerts its effects by activating the Keap1/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. This compound binds to Keap1, preventing the degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. This leads to increased cellular resistance to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Bardoxolon ist unter den Triterpenoiden aufgrund seiner starken Aktivierung des Nrf2-Weges einzigartig. Ähnliche Verbindungen sind:
RTA 408: Ein weiteres synthetisches Triterpenoid mit breiter Antikrebs- und entzündungshemmender Aktivität.
CDDO: Ein Derivat von Oleanolsäure, bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Bardoxolon zeichnet sich durch seine hohe Potenz und Wirksamkeit bei der Aktivierung des Nrf2-Weges aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.
Biologische Aktivität
Bardoxolone methyl (BARD), a synthetic triterpenoid, has garnered significant attention due to its biological activity, particularly its role as an antioxidant and inflammation modulator. This article will explore the biological mechanisms, effects on various diseases, and relevant clinical findings associated with this compound.
This compound primarily acts through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This compound activates Nrf2, leading to a reduction in intracellular levels of reactive oxygen species (ROS) and attenuation of inflammatory responses by inhibiting pathways such as NF-κB and JAK/STAT signaling .
Biological Activities
- Antioxidant Effects : this compound has been shown to significantly reduce oxidative stress in various cell types, including kidney cells under diabetic conditions, by enhancing the expression of antioxidant enzymes .
- Anti-inflammatory Properties : The compound inhibits pro-inflammatory cytokine production and reduces inflammation in animal models of chronic diseases . This anti-inflammatory effect is crucial in conditions like chronic kidney disease (CKD) and diabetes.
- Renal Function Improvement : In clinical studies, this compound has demonstrated a marked improvement in renal function among patients with CKD and type 2 diabetes. A notable study reported an increase in estimated glomerular filtration rate (eGFR) by 7.2 ml/min/1.73 m² after treatment with this compound . This improvement was accompanied by reductions in serum creatinine and blood urea nitrogen levels.
Phase I Clinical Trial
A Phase I trial assessed the safety and biological activity of this compound in patients with advanced solid tumors. The trial aimed to determine maximum tolerated doses (MTD) and dose-limiting toxicities (DLT). Results indicated that this compound was well-tolerated, with significant anti-tumor activity observed in several cancer models .
Study on Chronic Kidney Disease
In a multi-center study involving 20 patients with moderate to severe CKD, patients received this compound methyl for 56 days. The results showed:
- eGFR Increase : Significant increase from baseline values.
- Creatinine Reduction : Decrease in serum creatinine levels by approximately 0.3 mg/dl.
- Safety Profile : No serious adverse events were reported, indicating a favorable safety profile for short-term use .
Comparative Efficacy Table
Study Focus | Population | Treatment Duration | Key Findings |
---|---|---|---|
Cancer Treatment | Advanced solid tumors | Phase I trial | Significant tumor growth inhibition |
Chronic Kidney Disease | CKD patients | 56 days | eGFR increased by 7.2 ml/min/1.73 m² |
Diabetic Nephropathy | Diabetic patients | Varies | Reduction in oxidative stress markers |
Eigenschaften
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGZJQLMVSIZEI-UQMAOPSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025273 | |
Record name | Bardoxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation. | |
Record name | Bardoxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
218600-44-3 | |
Record name | Bardoxolone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bardoxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 218600-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bardoxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARDOXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.